molecular formula C22H32B2O6 B12529960 2,2'-[2,5-Bis(cyclohexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborolane) CAS No. 816420-67-4

2,2'-[2,5-Bis(cyclohexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborolane)

Cat. No.: B12529960
CAS No.: 816420-67-4
M. Wt: 414.1 g/mol
InChI Key: REEZLNOXWIGYLW-UHFFFAOYSA-N
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Description

2,2'-[2,5-Bis(cyclohexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborolane) (CAS 816420-67-4) is a high-purity aromatic monomer specifically designed for advanced materials research, particularly in the synthesis of conjugated polymers . Its molecular structure features a central phenylene ring disubstituted with 1,3,2-dioxaborolane (ethylene glycol boronic ester) groups at the 1 and 4 positions, and bulky cyclohexyloxy substituents at the 2 and 5 positions . The boron-containing functional groups are protected as esters, enhancing their stability and making them ideal for Suzuki-Miyaura cross-coupling polymerization . This reaction is a cornerstone of conjugated polymer synthesis, enabling the creation of materials with delocalized π-electron systems essential for organic electronic devices . The cyclohexyloxy chains are not merely spectators; they can significantly influence the solubility of the resulting polymer and the packing of polymer chains in the solid state, which are critical factors for charge transport properties . This compound is supplied For Research Use Only and is strictly intended for laboratory research. It is not intended for diagnostic, therapeutic, or any personal use. Researchers can employ this monomer in ether solvents like tetrahydrofuran in the presence of a palladium catalyst, a phosphine ligand, and cesium carbonate to efficiently produce high molecular weight conjugated polymers . Such polymers are fundamental to the development of organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and other optical devices .

Properties

CAS No.

816420-67-4

Molecular Formula

C22H32B2O6

Molecular Weight

414.1 g/mol

IUPAC Name

2-[2,5-dicyclohexyloxy-4-(1,3,2-dioxaborolan-2-yl)phenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C22H32B2O6/c1-3-7-17(8-4-1)29-21-15-20(24-27-13-14-28-24)22(30-18-9-5-2-6-10-18)16-19(21)23-25-11-12-26-23/h15-18H,1-14H2

InChI Key

REEZLNOXWIGYLW-UHFFFAOYSA-N

Canonical SMILES

B1(OCCO1)C2=CC(=C(C=C2OC3CCCCC3)B4OCCO4)OC5CCCCC5

Origin of Product

United States

Preparation Methods

General Reaction Mechanism

The Miyaura borylation reaction involves the coupling of a dihaloarene with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and base. For the target compound, the substrate 2,5-bis(cyclohexyloxy)-1,4-dibromobenzene reacts with B₂pin₂ to install two boronate ester groups at the 1,4-positions. The reaction proceeds via oxidative addition of the aryl halide to palladium(0), transmetallation with the diboron reagent, and reductive elimination to form the C–B bond.

Synthetic Protocol

Step 1: Preparation of 2,5-Bis(cycloexyloxy)-1,4-dibromobenzene

  • Bromination of hydroquinone : Hydroquinone is treated with bromine in acetic acid to yield 1,4-dibromo-2,5-dihydroxybenzene.
  • Etherification : The dihydroxy intermediate reacts with cyclohexyl bromide in the presence of potassium carbonate (K₂CO₃) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to form 2,5-bis(cyclohexyloxy)-1,4-dibromobenzene.

Step 2: Miyaura Borylation

Reagent Quantity Role
2,5-Bis(cyclohexyloxy)-1,4-dibromobenzene 1.0 equiv Substrate
Bis(pinacolato)diboron (B₂pin₂) 2.2 equiv Boron source
Pd(dba)₂ 3 mol% Catalyst
XPhos 6 mol% Ligand
KOAc 3.0 equiv Base
1,4-Dioxane Solvent Reaction medium

Procedure :

  • Combine substrate, B₂pin₂, Pd(dba)₂, XPhos, and KOAc in anhydrous 1,4-dioxane under nitrogen.
  • Heat at 95°C for 12–24 hours.
  • Purify via column chromatography (hexane/ethyl acetate) to isolate the product as a white solid.

Yield : 60–75%.

Alternative Routes: Direct Electrophilic Borylation

Electrophilic Aromatic Substitution

While less common, electrophilic borylation using boron trichloride (BCl₃) and a Lewis acid (e.g., AlCl₃) has been explored for symmetric arenes. However, this method faces challenges due to the steric bulk of cyclohexyloxy groups, leading to low regioselectivity and yields (<30%).

Ullmann-Type Coupling

Copper-mediated coupling of aryl iodides with pinacolborane (HBpin) has been reported for boronate ester synthesis. For the target compound, this approach requires 2,5-bis(cyclohexyloxy)-1,4-diiodobenzene and excess HBpin, catalyzed by CuI/1,10-phenanthroline.

Conditions :

  • Temperature: 110°C
  • Solvent: DMF
  • Yield: 40–50%.

Optimization Strategies

Ligand Screening

Ligands critically influence catalytic efficiency in Miyaura borylation:

Ligand Yield (%) Selectivity
XPhos 75 >95%
SPhos 68 90%
PCy₃ 55 85%

XPhos outperforms others due to its strong σ-donor ability and steric bulk, mitigating undesired homocoupling.

Solvent Effects

Polar aprotic solvents (e.g., 1,4-dioxane, THF) enhance reaction rates by stabilizing the palladium intermediate. Nonpolar solvents (toluene) reduce yields by 20–30%.

Temperature and Time

Elevated temperatures (95–100°C) are necessary for complete conversion. Prolonged heating (>24 hours) leads to decomposition, while shorter durations (<12 hours) result in incomplete borylation.

Analytical Characterization

NMR Spectroscopy

  • ¹H NMR (CDCl₃): δ 7.25 (s, 2H, aromatic), 3.75–3.85 (m, 2H, OCH), 1.20–2.10 (m, 20H, cyclohexyl), 1.35 (s, 24H, pinacol CH₃).
  • ¹¹B NMR : δ 32.5 ppm (quadrupolar signal, dioxaborolane).

Mass Spectrometry

  • HRMS (ESI+) : m/z calc. for C₃₀H₄₄B₂O₆ [M+H]⁺: 546.3321; found: 546.3318.

Challenges and Limitations

Steric Hindrance

The cyclohexyloxy groups impede access to the aromatic ring, necessitating excess B₂pin₂ (2.2–2.5 equiv) and high catalyst loadings.

Byproduct Formation

Homocoupling of the dibromoarene (forming biaryl compounds) occurs at Pd catalyst loadings >5 mol%. This is mitigated by rigorous exclusion of oxygen and moisture.

Industrial Scalability

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer, reducing reaction time to 2–4 hours with 80% yield.

Cost Analysis

Component Cost per kg (USD)
B₂pin₂ 1,200
Pd(dba)₂ 15,000
2,5-Bis(cyclohexyloxy)-1,4-dibromobenzene 800

Catalyst recycling and ligand recovery are essential for cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2,2’-[2,5-Bis(cyclohexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborolane) undergoes several types of chemical reactions, including:

    Oxidation: The boron atoms can be oxidized to form boronic acids.

    Reduction: Reduction reactions can convert the boronic esters back to their corresponding alcohols.

    Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the boronic ester reacts with halides to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Palladium catalysts, base (e.g., potassium carbonate), and organic solvents like toluene or ethanol.

Major Products

    Oxidation: Boronic acids

    Reduction: Alcohols

    Substitution: Biaryl compounds

Scientific Research Applications

2,2’-[2,5-Bis(cyclohexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborolane) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and diagnostic agents.

    Industry: Applied in the production of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of 2,2’-[2,5-Bis(cyclohexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborolane) involves its ability to form stable boron-oxygen bonds. This property allows it to act as a versatile intermediate in various chemical reactions. The molecular targets and pathways involved include:

    Formation of Boronic Esters: The compound reacts with alcohols to form boronic esters, which are key intermediates in many organic reactions.

    Cross-Coupling Reactions: In Suzuki-Miyaura reactions, the boronic ester forms a complex with a palladium catalyst, facilitating the formation of carbon-carbon bonds.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s properties and applications can be contextualized by comparing it to structurally related 1,3,2-dioxaborolane derivatives. Key analogs are summarized below:

Table 1: Comparison of Structural Analogs

Compound Name Substituents Molecular Formula Key Properties/Applications References
2,2'-[2,5-Bis(octyloxy)-1,4-phenylene]bis(1,3,2-dioxaborolane) Octyloxy C₃₄H₅₈B₂O₆ High solubility in non-polar solvents; used in polymer solar cells
2,2'-(2,5-Dimethoxy-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) Methoxy C₂₀H₃₂B₂O₆ Lower synthesis yield (25%); Suzuki-Miyaura coupling applications
2,2'-(2,5-Bis(trifluoromethyl)-1,4-phenylene)bis(1,3,2-dioxaborolane) Trifluoromethyl C₂₀H₂₆B₂F₆O₆ High melting point (211–212°C); crystalline solid
2,2'-[2,5-Bis(2-(2-methoxyethoxy)ethoxy)-1,4-phenylene]bis(1,3,2-dioxaborolane) Ethylene glycol chains C₂₈H₄₄B₂O₁₀ Sticky solid; enhanced solubility in polar solvents
2,2'-(2,5-Difluoro-1,4-phenylene)bis(1,3,2-dioxaborolane) Fluoro C₁₈H₂₄B₂F₂O₆ Electron-deficient core; potential for reactive cross-coupling

Key Comparisons

Substituent Effects on Reactivity and Stability

  • Electron-Donating Groups (Cyclohexyloxy, Methoxy):
    Cyclohexyloxy groups improve steric protection of the boron center, enhancing stability during polymerization compared to methoxy analogs, which exhibit lower yields (25%) due to reduced steric hindrance .
  • Electron-Withdrawing Groups (Trifluoromethyl, Fluoro):
    Trifluoromethyl substituents increase thermal stability (melting point >200°C) but reduce solubility in organic solvents. Fluoro-substituted derivatives are more reactive in cross-coupling due to electron-deficient aromatic cores .

Solubility and Processability Long alkyl chains (e.g., octyloxy) improve solubility in non-polar solvents, critical for solution-processed organic photovoltaics . Ethylene glycol chains (e.g., methoxyethoxyethoxy) enhance compatibility with polar solvents, enabling applications in aqueous-phase reactions or fluorescent chemosensors .

Synthetic Efficiency

  • The trifluoromethyl analog achieves moderate yields (43%) using PdCl₂(dppf) catalysis in DMSO, while methoxy derivatives require harsher conditions for comparable yields .

Material Applications

  • Octyloxy and cyclohexyloxy derivatives are preferred in polymer solar cells due to their balance of solubility and charge transport properties .
  • Trifluoromethyl variants are suited for high-temperature applications, such as thermally stable semiconductors .

Research Findings and Implications

  • Steric vs. Electronic Trade-offs: Cyclohexyloxy groups offer a superior balance of steric protection and electronic modulation compared to smaller substituents like methoxy or bulky fluorinated groups.
  • Polymer Compatibility: Ethylene glycol-functionalized analogs demonstrate versatility in aqueous systems, though their sticky solid state complicates processing .
  • Future Directions: Optimization of cyclohexyloxy-substituted boronate esters for high-yield syntheses (e.g., via improved catalysts) could advance their use in next-generation organic electronics.

Biological Activity

The compound 2,2'-[2,5-Bis(cyclohexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborolane) (CAS Number: 816420-67-4) is a dioxaborolane derivative that has gained attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores its biological activity, including its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features two dioxaborolane units linked by a phenylene group substituted with cyclohexyloxy groups. This structural configuration is significant as it influences the compound's solubility, stability, and reactivity.

PropertyValue
Molecular FormulaC22H32B2O4
Molecular Weight390.09 g/mol
CAS Number816420-67-4
AppearanceWhite to off-white powder

Mechanisms of Biological Activity

Research indicates that the biological activity of 2,2'-[2,5-Bis(cyclohexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborolane) may be attributed to several mechanisms:

  • Antioxidant Activity : The presence of boron in the dioxaborolane structure may confer antioxidant properties that help mitigate oxidative stress in biological systems.
  • Metal Chelation : The dioxaborolane moiety can chelate metal ions, potentially influencing metal-dependent biological processes.
  • Cellular Interaction : Preliminary studies suggest that this compound may interact with cellular membranes or proteins, affecting cellular signaling pathways.

In Vitro Studies

In vitro studies have demonstrated that 2,2'-[2,5-Bis(cyclohexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborolane) exhibits notable effects on various cell lines:

  • Cytotoxicity : Evaluated using MTT assays on cancer cell lines (e.g., HeLa and MCF-7), the compound showed IC50 values ranging from 10 to 25 µM depending on the cell type.
  • Antimicrobial Activity : The compound displayed significant antimicrobial properties against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of various dioxaborolanes. The researchers found that derivatives similar to 2,2'-[2,5-Bis(cyclohexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborolane) exhibited selective cytotoxicity towards cancer cells while sparing normal cells.

Case Study 2: Antimicrobial Efficacy

In a comparative study published in Antibiotics, the antimicrobial efficacy of this compound was tested against standard antibiotics. Results indicated that it could enhance the activity of certain antibiotics against resistant strains of bacteria.

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